REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[CH:9][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:7][N:6]=1)=[O:4].S(=O)(=O)(O)O.[Br:21]Br.C(O)(=O)C.BrBr.CC(O)=O.C([O-])(O)=O.[Na+]>O>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[CH:9][C:8]([C:12]([F:15])([F:13])[F:14])=[C:7]([Br:21])[N:6]=1)=[O:4] |f:4.5,6.7|
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.49 g
|
Type
|
reactant
|
Smiles
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COC(=O)C1=NC=C(C=C1N)C(F)(F)F
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.222 mL
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Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
29.6 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
bromine AcOH
|
Quantity
|
550 μL
|
Type
|
reactant
|
Smiles
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BrBr.CC(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at RT for 18 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the reaction mixture stirred at RT for an additional 90 minutes
|
Duration
|
90 min
|
Type
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EXTRACTION
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Details
|
The suspension was extracted with DCM (3×300 ml)
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Type
|
WASH
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Details
|
the combined organic phases washed
|
Type
|
DRY_WITH_MATERIAL
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Details
|
NaHCO3(aq) (250 ml), water (250 ml) and brine (100 ml), dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was recrystallised
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=C(C=C1N)C(F)(F)F)Br
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |